
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is known for its stability and versatility, making it a valuable reagent in various chemical reactions. The compound’s structure features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, with neopentyl and tetramethyl groups providing steric protection.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane can be synthesized through the reaction of neopentyl glycol with boron trihalides or boronic acids. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the boron-containing intermediates. For example, the reaction of neopentyl glycol with boron trichloride in the presence of a base like triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Borylation: It can be used in borylation reactions to introduce boron-containing groups into organic molecules.
Hydroboration: The compound can participate in hydroboration reactions with alkenes and alkynes, forming organoboron intermediates.
Suzuki Coupling: It is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in Suzuki coupling reactions involving this compound.
Major Products:
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen bondsIn hydroboration reactions, the compound adds across the double or triple bonds of alkenes and alkynes, forming organoboron intermediates that can be further functionalized .
Vergleich Mit ähnlichen Verbindungen
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: This compound is structurally similar but lacks the neopentyl group, making it less sterically hindered.
Bis(pinacolato)diboron: Another widely used boron reagent, known for its stability and versatility in organic synthesis.
Bis(neopentyl glycolato)diboron: Similar in structure but with two neopentyl glycolato groups, offering different reactivity and applications.
Uniqueness: 4,4,5,5-Tetramethyl-2-neopentyl-1,3,2-dioxaborolane is unique due to its combination of steric protection from the neopentyl and tetramethyl groups and its versatility in various chemical reactions. This makes it a valuable reagent in both academic research and industrial applications .
Eigenschaften
IUPAC Name |
2-(2,2-dimethylpropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2/c1-9(2,3)8-12-13-10(4,5)11(6,7)14-12/h8H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKSAAWQXWFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
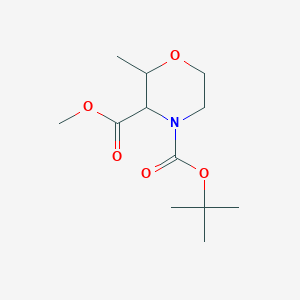
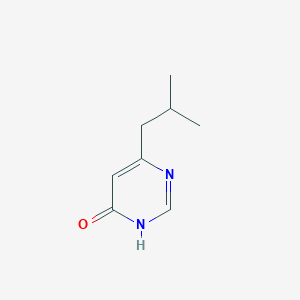


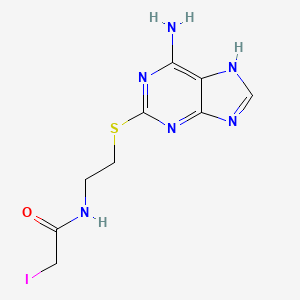

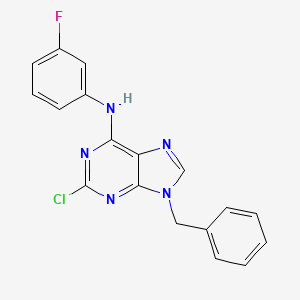

![N-[5-(Morpholin-4-yl)-2-oxo-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B12931612.png)
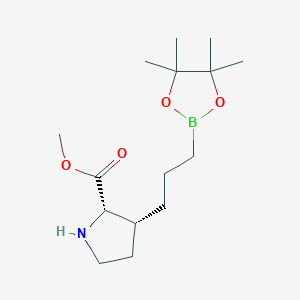
![6-Thia-1-azaspiro[3.3]heptane, 1-(phenylmethyl)-, 6,6-dioxide](/img/structure/B12931617.png)
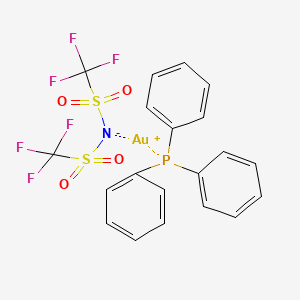
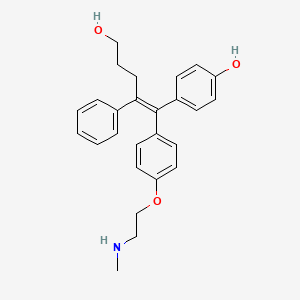
![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
